N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine
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Overview
Description
N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine: is an Amadori compound, which is a type of compound formed during the Maillard reaction. This reaction occurs between amino acids and reducing sugars, leading to the formation of various intermediate and final products. Amadori compounds are significant in food chemistry due to their role in flavor and color development during cooking and processing.
Mechanism of Action
Target of Action
N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine, hereafter referred to as the compound, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.
Mode of Action
The compound interacts with ACE through hydrogen bonding . This interaction spontaneously occurs and results in the quenching of fluorescence and changes in the secondary structure of ACE . The compound acts as a competitive inhibitor of ACE , meaning it competes with the enzyme’s natural substrate for the active site, thereby inhibiting the enzyme’s activity.
Pharmacokinetics
The compound exhibits good ACE inhibitory and digestive stability .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure. The compound’s action could potentially alleviate hypertension .
Action Environment
The compound’s action can be influenced by environmental factors such as pH and temperature . For instance, the degradation pathways of the compound can vary with different pH levels . At lower pH, 1,2-enolization is favored, whereas with increasing pH, 2,3-enolization becomes a more relevant degradation pathway . Temperature also plays a role in the compound’s stability and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine typically involves the reaction between L-tyrosine and D-fructose. The reaction is carried out under controlled conditions to ensure the formation of the desired Amadori compound. The process involves heating the mixture of L-tyrosine and D-fructose at elevated temperatures, often in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. The use of continuous reactors and advanced separation techniques, such as high-performance liquid chromatography, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine, such as oxidized or reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a model compound to study the Maillard reaction and its intermediates.
Biology: Investigated for its role in biological systems, particularly in the context of protein glycation and its effects on protein function.
Medicine: Studied for its potential implications in diseases related to protein glycation, such as diabetes and neurodegenerative disorders.
Industry: Utilized in the food industry to understand and control flavor and color development during food processing.
Comparison with Similar Compounds
- N-(1-Deoxy-D-fructos-1-yl)glycine
- N-(1-Deoxy-D-fructos-1-yl)histidine
- N-(1-Deoxy-D-fructos-1-yl)valine
Comparison: N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine is unique due to the presence of the tyrosine moiety, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interaction with proteins, influencing the formation of AGEs and their biological effects.
Properties
CAS No. |
34393-22-1 |
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Molecular Formula |
C15H21NO8 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C15H21NO8/c17-7-12(20)14(22)13(21)11(19)6-16-10(15(23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-14,16-18,20-22H,5-7H2,(H,23,24)/t10-,12+,13+,14+/m0/s1 |
InChI Key |
WWTFANNQTZSANT-IGHBBLSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O |
Synonyms |
(S)-1-[[1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-deoxy-D-fructose; D-1-[(L-α-Carboxy-p-hydroxyphenethyl)amino]-1-deoxy-fructose |
Origin of Product |
United States |
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